molecular formula C14H13N3O2 B3869351 N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B3869351
M. Wt: 255.27 g/mol
InChI Key: GPGBAQMQSBWBJG-MHWRWJLKSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between 2-methoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction can be represented as follows:

2-methoxybenzaldehyde+pyridine-2-carbohydrazideN’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide+H2O\text{2-methoxybenzaldehyde} + \text{pyridine-2-carbohydrazide} \rightarrow \text{N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide} + \text{H}_2\text{O} 2-methoxybenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide+H2​O

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anticancer and antioxidant activities.

    Industry: Utilized in the synthesis of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound forms stable complexes with metal ions, which can inhibit enzyme activity. The azomethine group (C=N) plays a crucial role in its biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group and a pyridine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-8-3-2-6-11(13)10-16-17-14(18)12-7-4-5-9-15-12/h2-10H,1H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGBAQMQSBWBJG-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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